N-methyl-N-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)glycine N-methyl-N-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)glycine
Brand Name: Vulcanchem
CAS No.: 1421508-23-7
VCID: VC2727368
InChI: InChI=1S/C11H9F3N2O2S/c1-16(5-8(17)18)10-15-9-6(11(12,13)14)3-2-4-7(9)19-10/h2-4H,5H2,1H3,(H,17,18)
SMILES: CN(CC(=O)O)C1=NC2=C(C=CC=C2S1)C(F)(F)F
Molecular Formula: C11H9F3N2O2S
Molecular Weight: 290.26 g/mol

N-methyl-N-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)glycine

CAS No.: 1421508-23-7

Cat. No.: VC2727368

Molecular Formula: C11H9F3N2O2S

Molecular Weight: 290.26 g/mol

* For research use only. Not for human or veterinary use.

N-methyl-N-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)glycine - 1421508-23-7

Specification

CAS No. 1421508-23-7
Molecular Formula C11H9F3N2O2S
Molecular Weight 290.26 g/mol
IUPAC Name 2-[methyl-[4-(trifluoromethyl)-1,3-benzothiazol-2-yl]amino]acetic acid
Standard InChI InChI=1S/C11H9F3N2O2S/c1-16(5-8(17)18)10-15-9-6(11(12,13)14)3-2-4-7(9)19-10/h2-4H,5H2,1H3,(H,17,18)
Standard InChI Key YJUFAUMJPFXOQT-UHFFFAOYSA-N
SMILES CN(CC(=O)O)C1=NC2=C(C=CC=C2S1)C(F)(F)F
Canonical SMILES CN(CC(=O)O)C1=NC2=C(C=CC=C2S1)C(F)(F)F

Introduction

NameIdentifier
IUPAC NameN-methyl-N-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)glycine
Alternative Name2-[Methyl-[4-(trifluoromethyl)-1,3-benzothiazol-2-yl]amino]acetic acid
CAS Registry Number1421508-23-7
PubChem CID71778997
Molecular FormulaC11H9F3N2O2S
Molecular Weight290.26 g/mol

Table 1: Chemical identifiers of N-methyl-N-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)glycine

Structural Characteristics and Properties

The molecular structure of N-methyl-N-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)glycine combines several key structural features that contribute to its chemical reactivity and biological functions. Understanding these structural elements is essential for predicting its behavior in biological systems and designing synthetic pathways.

Chemical Structure

The compound features a benzothiazole core structure, which consists of a benzene ring fused to a thiazole ring (containing sulfur and nitrogen in a five-membered ring). A distinctive feature is the trifluoromethyl (CF3) group at position 4 of the benzothiazole ring, which significantly affects the electron distribution across the molecule and contributes to its lipophilicity . At position 2 of the benzothiazole, there is an N-methylglycine substituent, forming a tertiary amine linkage between the glycine nitrogen and the benzothiazole scaffold. The carboxylic acid group of the glycine portion provides an important site for potential hydrogen bonding interactions and further chemical modifications.

Physical and Chemical Properties

N-methyl-N-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)glycine possesses several distinctive physical and chemical properties that impact its behavior in various experimental conditions and biological environments.

PropertyValue/Description
Physical StateSolid at room temperature
Molecular Weight290.26 g/mol
CompositionC (45.52%), H (3.13%), F (19.64%), N (9.65%), O (11.02%), S (11.04%)
Structural FeaturesBenzothiazole core, trifluoromethyl group, N-methylated glycine
Functional GroupsCarboxylic acid, tertiary amine, trifluoromethyl
SolubilityLikely soluble in organic solvents (DMSO, methanol); limited water solubility

Table 2: Key physical and chemical properties of N-methyl-N-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)glycine

The presence of the trifluoromethyl group significantly affects the compound's electronic properties, making the benzothiazole ring more electron-deficient. This electronic effect influences the reactivity of the compound, particularly at the nitrogen and sulfur atoms in the thiazole ring. The carboxylic acid group of the glycine moiety provides a site for acid-base reactions and potential coordination with metal ions, which may be relevant for its biological activities.

Synthesis Methodologies

The synthesis of N-methyl-N-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)glycine requires careful consideration of reaction conditions and reagent selectivity due to the presence of multiple functional groups and a heterocyclic core structure.

General Synthetic Approaches

The synthesis of this compound typically involves a multi-step process that includes the preparation of the benzothiazole core followed by functionalization reactions. A general synthetic approach may involve:

  • Synthesis of 4-(trifluoromethyl)benzo[d]thiazole as a key intermediate

  • Introduction of a leaving group at position 2 of the benzothiazole

  • Nucleophilic substitution with methylamine to form the secondary amine

  • Alkylation with a protected glycine derivative

  • Deprotection to reveal the carboxylic acid function

Reaction Conditions and Optimization

Based on similar synthetic methodologies for benzothiazole derivatives documented in the literature, the synthesis of this compound likely requires careful control of reaction parameters . Although no specific synthesis details for N-methyl-N-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)glycine are provided in the search results, the general principles of benzothiazole chemistry suggest that:

  • Base selection is critical for controlling the regioselectivity of substitution reactions

  • Protection strategies for the carboxylic acid group may be necessary during certain synthetic steps

  • Purification techniques such as column chromatography with specific solvent systems are likely required to isolate the pure compound

  • Reaction monitoring via TLC (thin-layer chromatography) or HPLC would be essential for tracking reaction progress

Biological Activities

N-methyl-N-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)glycine belongs to a class of compounds known for their diverse biological activities. Benzothiazole derivatives in general exhibit a wide range of pharmacological effects that make them valuable scaffolds in medicinal chemistry research .

Applications in Research

The unique structural features and biological activities of N-methyl-N-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)glycine make it valuable for various research applications.

Current Research Directions

Current research involving this compound and related benzothiazole derivatives focuses on several areas:

  • Investigation of structure-activity relationships to optimize biological effects

  • Exploration of potential therapeutic applications, particularly in cancer research

  • Development of novel synthetic methodologies for benzothiazole-based compounds

  • Studies of their mechanisms of action at the molecular and cellular levels

The research on benzothiazole derivatives has demonstrated that structural modifications can significantly affect their biological activities, with some derivatives showing promising selectivity against specific cancer cell lines . This suggests that N-methyl-N-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)glycine might serve as a scaffold for developing compounds with enhanced selectivity and potency.

Therapeutic AreaPotential Application
Cancer TreatmentPossible cytotoxic activities against specific cancer cell lines
Anti-inflammatoryModulation of inflammatory signaling pathways
Enzyme InhibitionTargeting specific enzymes in disease-relevant pathways
NeuroprotectionPossible effects on oxidative stress pathways in neuronal cells

Table 3: Potential therapeutic applications of N-methyl-N-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)glycine based on benzothiazole class activities

Comparison with Related Compounds

N-methyl-N-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)glycine shares structural features with other benzothiazole derivatives but has unique elements that distinguish it from related compounds.

Structural Analogs

The search results mention several related compounds that share some structural similarities:

  • N-(4-Trifluoromethylnicotinoyl)glycine (CAS: 207502-65-6):

    • Contains a trifluoromethyl group and a glycine moiety but has a pyridine ring instead of a benzothiazole core

    • Molecular formula: C9H7F3N2O3

    • Molecular weight: 248.16 g/mol

  • N1-(4-methoxyphenyl)-N3-(p-tolyl)malonamide:

    • A different class of compound but represents another type of N-substituted amino acid derivative

    • Contains amide linkages rather than the tertiary amine found in our target compound

Comparing these related structures provides insights into how specific structural features might influence biological activities and chemical properties.

CompoundCore StructureKey Functional GroupsMolecular Weight
N-methyl-N-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)glycineBenzothiazoleCF3, N-methyl, glycine290.26 g/mol
N-(4-Trifluoromethylnicotinoyl)glycinePyridineCF3, amide, glycine248.16 g/mol
N1-(4-methoxyphenyl)-N3-(p-tolyl)malonamidePhenylMethoxy, amide, p-tolylNot specified

Table 4: Comparison of N-methyl-N-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)glycine with related compounds

Future Research Perspectives

The study of N-methyl-N-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)glycine opens several promising avenues for future research. Given the biological activities observed in related benzothiazole compounds, further investigation of this specific derivative could yield valuable insights.

Structure-Activity Relationship Studies

Future research could focus on synthesizing a series of structural analogs with systematic modifications to determine which structural features are essential for biological activity. This could involve:

  • Varying the position of the trifluoromethyl group on the benzothiazole ring

  • Replacing the methyl group on the nitrogen with other alkyl or aryl substituents

  • Modifying the glycine moiety with other amino acids or amino acid derivatives

  • Investigating the effects of additional substituents on the benzothiazole ring

Biological Screening and Target Identification

More comprehensive biological screening of N-methyl-N-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)glycine would be valuable to fully characterize its potential applications. This could include:

  • Screening against a wider range of cancer cell lines to determine selectivity profiles

  • Testing for specific enzyme inhibition to identify molecular targets

  • In vivo studies to assess pharmacokinetic properties and efficacy in disease models

  • Computational studies to predict binding interactions with potential target proteins

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